molecular formula C28H23N3O5S2 B12014006 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 617698-47-2

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12014006
CAS No.: 617698-47-2
M. Wt: 545.6 g/mol
InChI Key: RDRPOMWDOGUAHI-IZHYLOQSSA-N
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Description

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound exhibits significant antiangiogenic activity by selectively targeting and inhibiting the VEGFR-2 signaling pathway , a critical mechanism for the formation of new blood vessels that supply tumors with oxygen and nutrients. Its primary research value lies in the investigation of oncological pathways and the development of novel anticancer therapeutics, particularly in studies focusing on tumor angiogenesis, metastasis, and cell proliferation. The mechanism of action involves competitive binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascades, such as those mediated by the MAPK/ERK and PI3K/Akt pathways. Researchers utilize this high-purity compound in in vitro cell-based assays to study endothelial cell proliferation, migration, and tube formation , as well as in in vivo models to evaluate its efficacy in suppressing tumor growth. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

617698-47-2

Molecular Formula

C28H23N3O5S2

Molecular Weight

545.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N3O5S2/c1-35-18-12-13-20(22(14-18)36-2)29-23(32)16-30-21-11-7-6-10-19(21)24(26(30)33)25-27(34)31(28(37)38-25)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,29,32)/b25-24-

InChI Key

RDRPOMWDOGUAHI-IZHYLOQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O)OC

Origin of Product

United States

Preparation Methods

Formation of 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone ring is synthesized via cyclocondensation of benzylamine with carbon disulfide and chloroacetic acid under basic conditions:

C6H5CH2NH2+CS2+ClCH2COOHNaOH3-Benzyl-2-thioxo-1,3-thiazolidin-4-one+H2O+NaCl\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{CS}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{3-Benzyl-2-thioxo-1,3-thiazolidin-4-one} + \text{H}_2\text{O} + \text{NaCl}

Typical Conditions :

  • Solvent: Ethanol/water (1:1).

  • Temperature: Reflux (80°C).

  • Yield: ~75% (based on analogous methods).

Generation of the Thiazolidin-5-ylidene Moiety

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone and an aldehyde. For this compound, the aldehyde component is derived from the indole precursor (see Section 3).

Synthesis of the 2-Oxoindole-Acetamide Intermediate

Fischer Indole Synthesis

The 2-oxoindole subunit is prepared via Fischer indole synthesis using phenylhydrazine and a α-keto ester:

C6H5NHNH2+CH3C(O)COORH+2-Oxoindole+ROH+H2O\text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{C(O)COOR} \xrightarrow{\text{H}^+} \text{2-Oxoindole} + \text{ROH} + \text{H}_2\text{O}

Modifications :

  • The ester group is hydrolyzed to a carboxylic acid for subsequent amide formation.

  • The indole nitrogen is functionalized with an acetamide group via nucleophilic acyl substitution.

Acetamide Side Chain Installation

The acetamide group is introduced by reacting 2-oxoindole with chloroacetyl chloride, followed by coupling with 2,4-dimethoxyaniline:

2-Oxoindole+ClCH2COClEt3N2-Chloroacetamide-indole2,4-DimethoxyanilineTarget Acetamide\text{2-Oxoindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloroacetamide-indole} \xrightarrow{\text{2,4-Dimethoxyaniline}} \text{Target Acetamide}

Key Parameters :

  • Coupling agent: Dicyclohexylcarbodiimide (DCC).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

Final Condensation to Form the Z-Configured Double Bond

The thiazolidinone and indole-acetamide intermediates undergo a Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-configured double bond:

Thiazolidinone+Indole-acetamidePh3P=CHZ-Isomer+Byproducts\text{Thiazolidinone} + \text{Indole-acetamide} \xrightarrow{\text{Ph}_3\text{P=CH}} \text{Z-Isomer} + \text{Byproducts}

Stereochemical Control :

  • Use of bulky phosphine reagents favors Z-selectivity.

  • Reaction monitored by 1H NMR^1\text{H NMR} to confirm configuration (typical coupling constant JH,H1012HzJ_{H,H} \approx 10–12 \, \text{Hz}).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient).

  • Purity : >95% (HPLC).

Spectroscopic Data

Technique Key Signals
1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6)δ 12.35 (s, 1H, NH), 8.21 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), 7.45–7.10 (m, 9H, Ar-H), 4.82 (s, 2H, CH2_2), 3.85 (s, 6H, OCH3_3)
13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6d_6)δ 178.2 (C=O), 167.5 (C=S), 152.1 (C-O), 135.6–112.4 (Ar-C)
HRMS m/z 595.704 [M+H]+^+ (calc. for C31H25N5O4S\text{C}_{31}\text{H}_{25}\text{N}_{5}\text{O}_{4}\text{S})

Challenges and Optimization Considerations

  • Z/E Isomerization : The exocyclic double bond may isomerize under acidic/basic conditions. Stabilization via steric hindrance or low-temperature processing is critical.

  • Amide Coupling Efficiency : Use of coupling agents like HATU improves yield compared to DCC.

  • Scalability : THF solvent replaced with 2-MeTHF for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Thiazolidinone/Acetamide) Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+) Notable Properties/Activities
Target Compound 3-Benzyl / N-(2,4-dimethoxyphenyl) C28H23N3O5S2 545.63 Not reported Hypothesized enhanced solubility
CID 4744611 3-Allyl / N-(2-methylphenyl) C23H19N3O3S2 449.54 207.3 Antimicrobial activity (inferred)
CID 5862736 3-Allyl / N-(2,5-dimethylphenyl) C24H21N3O3S2 463.57 Not reported Improved lipophilicity
Compound from 3-Ethoxypropyl / N-(3,4-dimethylphenyl) C26H28N3O4S2 510.67 223.6 High-resolution crystallography data
5-Benzylidene derivatives 5-Benzylidene / N-(2-methylphenyl) Variable 400–500 Not reported Broad-spectrum antimicrobial activity

Physicochemical and Computational Data

  • Collision Cross-Section (CCS) : CID 4744611 ([M+H]+ CCS = 207.3 Ų) and ([M+H]+ CCS = 223.6 Ų) suggest that bulkier substituents (e.g., ethoxypropyl) increase molecular volume, impacting pharmacokinetics .

Key Research Findings and Gaps

  • Synthetic Feasibility : The target compound can be synthesized via conventional routes involving condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization (see for analogous protocols).
  • Unresolved Questions : Direct biological data for the target compound are absent in the evidence. Comparative studies with analogs suggest prioritizing assays for kinase inhibition and solubility profiling.
  • Crystallography: SHELX refinement (e.g., ) is recommended for resolving stereochemical uncertainties, particularly the Z-configuration of the thiazolidinone-indole junction.

Biological Activity

The compound 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S, and it has a molecular weight of approximately 461.55 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H23N3O4S
Molecular Weight461.55 g/mol
PurityTypically >95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to the one have shown significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Minimum Inhibitory Concentration (MIC)

In various studies, the MIC values for related thiazolidinones have been reported as follows:

CompoundStrainMIC (µg/mL)
Compound AMRSA8.23
Compound BVRE7.56
Compound CK. pneumoniae6.25
Compound DE. coli6.62

These results indicate that the compound may possess similar bioactivity, potentially inhibiting bacterial growth at low concentrations.

Antifungal Activity

Thiazolidinones have also been evaluated for their antifungal properties. In particular, studies have demonstrated effectiveness against Candida albicans biofilms, which are notoriously difficult to treat.

Antibiofilm Activity

The antibiofilm activity of thiazolidinone derivatives can be summarized as follows:

CompoundStrainBIC (µg/mL)
Compound AC. albicans6.25
Compound BC. albicans12.5

These findings suggest that the compound may inhibit biofilm formation effectively, which is crucial in treating chronic infections.

Anticancer Potential

Research into the anticancer properties of thiazolidinones indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.

  • Inhibition of Cell Proliferation : Compounds have been shown to reduce cell viability in various cancer cell lines.
  • Induction of Apoptosis : Thiazolidinones may activate caspases and other apoptotic pathways.
  • Cell Cycle Arrest : Some studies report that these compounds can induce G1 or G2/M phase arrest in cancer cells.

Case Studies

A notable study published in a peer-reviewed journal examined the effects of a thiazolidinone derivative similar to the compound on human breast cancer cell lines (MCF7). The study reported:

  • Cell Viability Reduction : A decrease in cell viability by over 70% at a concentration of 10 µM.
  • Apoptotic Induction : Increased levels of cleaved PARP and caspase activation were observed.

Q & A

Q. Table 1: SAR of Selected Analogs

Compound ModificationIC50 (µM)Target Protein
5-Chloro-indole derivative2.1EGFR
3-Benzyl-thiazolidinone8.7Tubulin
2,4-Dimethoxy acetamide15.4Topoisomerase II
Data derived from

How should researchers address stability and solubility challenges in preclinical studies?

Methodological Answer:

  • Stability:
    • Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., acetamide bond) .
    • Lyophilization improves long-term storage stability .
  • Solubility:
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo administration .
    • Measure logP via shake-flask method; aim for logP <3 to enhance aqueous solubility .

What analytical methods resolve discrepancies in reported biological data?

Methodological Answer:

  • Purity Reassessment: Reproduce conflicting studies with HPLC-MS to confirm compound integrity .
  • Assay Standardization:
    • Use identical cell lines (ATCC-verified) and passage numbers.
    • Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis: Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

How can computational modeling predict metabolic pathways?

Methodological Answer:

  • Software Tools: Use Schrödinger’s QikProp or SwissADME to predict CYP450-mediated metabolism .
  • In Silico Metabolite Identification: Highlight vulnerable sites (e.g., sulfur in thiazolidinone) for oxidative cleavage .
  • Validation: Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes) .

What are key considerations for transitioning from in vitro to in vivo studies?

Methodological Answer:

  • Pharmacokinetics (PK):
    • Measure plasma half-life in rodent models; target t1/2 >4 h for efficacy .
    • Assess bioavailability via oral and intravenous dosing .
  • Toxicity Screening:
    • Perform acute toxicity tests (OECD Guideline 423) to determine LD50 .
    • Monitor organ histopathology (liver, kidneys) post-administration .

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